molecular formula C8H8N2O B102642 2(3H)-Benzoxazolimine, 3-methyl- CAS No. 18034-93-0

2(3H)-Benzoxazolimine, 3-methyl-

Cat. No.: B102642
CAS No.: 18034-93-0
M. Wt: 148.16 g/mol
InChI Key: LXZKSEUVWWUPQR-UHFFFAOYSA-N
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Description

3-Methyl-2(3H)-benzoxazolimine (CAS: 18034-93-0) is a heterocyclic organic compound featuring a benzoxazole backbone with a methyl substituent at the 3-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148 g/mol . The compound is characterized by a fused benzene and oxazole ring system, where the nitrogen atom at position 3 is part of an imine functional group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

18034-93-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1,3-benzoxazol-2-imine

InChI

InChI=1S/C8H8N2O/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3

InChI Key

LXZKSEUVWWUPQR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2OC1=N

Canonical SMILES

CN1C2=CC=CC=C2OC1=N

Synonyms

3-Methylbenzoxazol-2(3H)-imine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Heteroatom and Substituent Variations

3-Methyl-2(3H)-Benzothiazolimine (CAS: 1128-67-2)
  • Structure : Replaces the oxygen atom in benzoxazolimine with sulfur, forming a benzothiazole core.
  • Molecular Formula : C₈H₉N₃S (MW: 179.24 g/mol) .
  • Key Differences :
    • Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring electron density, altering reactivity in electrophilic substitutions.
    • Applications : Benzothiazole derivatives are widely used as vulcanization accelerators and fluorescent probes, unlike benzoxazolimines, which are more common in medicinal chemistry .
3-Ethyl-2(3H)-Benzothiazolimine (CAS: 53641-17-1)
  • Structure : Ethyl substituent at position 3 instead of methyl.
  • Molecular Formula : C₉H₁₀N₂S (MW: 178.25 g/mol) .
  • Solubility: Longer alkyl chains enhance lipophilicity, improving solubility in non-polar solvents .

Functionalized Derivatives: Hybrid Heterocycles

5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 1706442-29-6)
  • Structure : Combines benzoxazole with an oxadiazole ring via a phenyl linker.
  • Molecular Formula : C₁₅H₁₁N₅O₂ (MW: 278.27 g/mol) .
  • Key Differences :
    • Bioactivity : The oxadiazole moiety enhances hydrogen-bonding capacity, often linked to antimicrobial or anti-Alzheimer activity, as seen in related compounds .
    • Synthetic Complexity : Requires multi-step synthesis, including condensation and cyclization, compared to the straightforward imine formation of 3-methyl-2(3H)-benzoxazolimine .

Physicochemical Properties

Property 3-Methyl-2(3H)-Benzoxazolimine 3-Methyl-2(3H)-Benzothiazolimine 3-Ethyl-2(3H)-Benzothiazolimine
Molecular Weight (g/mol) 148 179.24 178.25
Heteroatom Oxygen Sulfur Sulfur
Substituent Methyl Methyl + Hydrazone Ethyl
Key Applications Pharmaceutical intermediates Analytical reagents (e.g., MBTH) Polymer additives

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